molecular formula C21H19Cl2N3O3 B2931089 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921853-05-6

2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2931089
CAS No.: 921853-05-6
M. Wt: 432.3
InChI Key: RPZCMAPZMLIDSR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at the 3-position. The pyridazinone moiety is linked via an ethyl spacer to a benzamide group bearing 2,4-dichloro substituents.

The synthesis of such compounds typically involves N-alkylation or coupling reactions. For instance, analogous pyridazinone derivatives have been synthesized by reacting pyridazinone precursors with halogenated intermediates under basic conditions (e.g., using caesium carbonate in dry DMF) . Characterization methods like $ ^1H $ NMR, IR, and mass spectroscopy are critical for confirming structural integrity .

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)17-8-5-15(22)13-18(17)23/h3-10,13H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCMAPZMLIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic

Biological Activity

2,4-Dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure

The compound's molecular formula is C19H22Cl2N4OC_{19}H_{22}Cl_2N_4O, with a molecular weight of approximately 385.31 g/mol. The structure includes a pyridazinone core, an ethoxyphenyl group, and a benzamide moiety. The presence of chlorine atoms enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterases and other enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may interact with various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound could modulate the expression of genes involved in critical cellular functions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar derivatives have shown activity against microbial pathogens, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : By inhibiting key enzymes, the compound could reduce inflammation in various models.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar pyridazine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Potential :
    • In vitro assays demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests that this compound could modulate immune responses .
  • Antimicrobial Activity :
    • Research on structurally analogous compounds revealed significant antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Data Tables

PropertyValue
Molecular FormulaC19H22Cl2N4OC_{19}H_{22}Cl_2N_4O
Molecular Weight385.31 g/mol
Anticancer ActivityIC50 < 10 µM (various cell lines)
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Key Observations:

  • Linker Variations : The ethyl spacer in the target compound contrasts with the propyl or acetohydrazide linkers in and , which may affect conformational flexibility and target binding .

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